Antileishmanial potency of Q14 against L. donovani promastigotes compared to direct structural analogs Q4, Q5, Q6, Q12 and clinical standards
In a standardized in vitro promastigote assay, Q14 (the target compound) exhibited an IC50 of 31.90 µg/mL against Leishmania donovani. This places it as moderately active, positioned between the more potent Q12 (IC50 = 17.19 µg/mL) and the weakly active Q6 (IC50 = 84.49 µg/mL) [1]. The 1.8-fold difference between Q14 and Q12, and the 2.6-fold difference between Q14 and Q6, demonstrate that the 6-methoxynaphthalen-2-yl substitution yields a potency level that is distinct from both the 4-bromophenyl-6-nitro (Q12) and 6-bromo-4-bromophenyl (Q6) substitution patterns. Q14 was markedly more potent than Q5 (IC50 = 103 µg/mL; 3.2-fold difference) and Q15 (IC50 = 208 µg/mL; 6.5-fold difference).
| Evidence Dimension | In vitro IC50 against L. donovani promastigotes (µg/mL) |
|---|---|
| Target Compound Data | IC50 = 31.90 µg/mL |
| Comparator Or Baseline | Q12: 17.19 µg/mL; Q4: 27.03 µg/mL; Q6: 84.49 µg/mL; Q5: 103 µg/mL; Q15: 208 µg/mL; SSG: 8.06 µg/mL; Amphotericin B: 14.70 µg/mL |
| Quantified Difference | 1.9× less potent than Q12; 1.2× less potent than Q4; 2.6× more potent than Q6; 3.2× more potent than Q5 |
| Conditions | L. donovani promastigotes, 2×10⁶ parasites/mL in RPMI complete medium, 24 h incubation at 25°C, counted by hemocytometer, triplicate determination |
Why This Matters
This quantifies the antileishmanial window of the 6-methoxy-2-naphthyl substitution pattern, enabling informed selection against analogs with different 2-aryl groups for structure–activity relationship (SAR) studies or hit-to-lead optimization.
- [1] Abdelwahid, M. A. S., Elsaman, T., Mohamed, M. S., Latif, S. A., Mukhtar, M. M., & Mohamed, M. A. (2019). Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. Journal of Chemistry, 2019, 2859637. View Source
